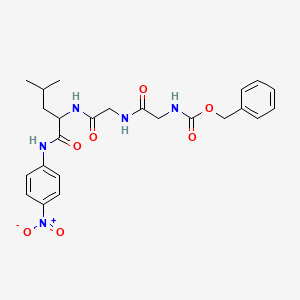

Z-Gly-Gly-Leu-pNA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Gly-Gly-Leu-pNA, également connu sous le nom de Z-Glycyl-Glycyl-Leucine-p-nitroanilide, est un substrat chromogène utilisé principalement dans les dosages biochimiques pour mesurer l'activité des protéases. Ce composé est particulièrement utile pour détecter l'activité de type chymotrypsine du protéasome, un complexe protéique responsable de la dégradation des protéines inutiles ou endommagées par protéolyse.

Préparation Methods

Voies de synthèse et conditions de réaction

La synthèse de this compound implique généralement les étapes suivantes :

Protection des groupes amino : Les groupes amino de la glycine et de la leucine sont protégés à l'aide d'un groupe carbobenzoxy (Z).

Formation de la liaison peptidique : Les acides aminés protégés sont couplés à l'aide d'un réactif de couplage peptidique tel que la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'un catalyseur comme le 1-hydroxybenzotriazole (HOBt).

Fixation du p-nitroanilide : Le groupe p-nitroanilide est introduit en faisant réagir le peptide avec la p-nitroaniline dans des conditions appropriées.

Déprotection : Les groupes protecteurs Z sont éliminés par hydrogénation ou en milieu acide pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Réacteurs discontinus ou en flux continu : Pour garantir une qualité et un rendement constants.

Techniques de purification : Comme la cristallisation, la chromatographie et la recristallisation pour atteindre une pureté élevée.

Contrôle qualité : Tests rigoureux de la pureté, de la stabilité et de l'activité.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Leu-pNA typically involves the following steps:

Protection of Amino Groups: The amino groups of glycine and leucine are protected using a carbobenzoxy (Z) group.

Peptide Bond Formation: The protected amino acids are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Attachment of p-Nitroanilide: The p-nitroanilide group is introduced by reacting the peptide with p-nitroaniline under suitable conditions.

Deprotection: The Z-protecting groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.

Quality Control: Rigorous testing for purity, stability, and activity.

Analyse Des Réactions Chimiques

Types de réactions

Z-Gly-Gly-Leu-pNA subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Catalysée par les protéases, conduisant à la libération de p-nitroaniline, qui peut être mesurée spectrophotométriquement.

Oxydation et réduction : Bien que moins courantes, ces réactions peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courants

Protéases : Comme la chymotrypsine, la subtilisine et l'endopeptidase neutre.

Tampons : Typiquement des tampons phosphate ou Tris à pH physiologique.

Température : Les réactions sont généralement réalisées à 37 °C pour imiter les conditions physiologiques.

Principaux produits

Le principal produit de la réaction d'hydrolyse est la p-nitroaniline, qui est jaune et absorbe la lumière à 405 nm, ce qui la rend facile à quantifier.

Applications de la recherche scientifique

Chimie

Cinétique enzymatique : Utilisé pour étudier la cinétique des enzymes protéases en mesurant la vitesse de libération de la p-nitroaniline.

Criblage des inhibiteurs : Aide au criblage des inhibiteurs potentiels des protéases en observant les changements dans les vitesses de réaction.

Biologie

Dosages de l'activité du protéasome : Essentiels pour étudier le rôle du protéasome dans la dégradation des protéines.

Biologie cellulaire : Utilisé dans les dosages pour mesurer l'activité des protéases dans les cellules.

Médecine

Développement de médicaments : Aide au développement d'inhibiteurs des protéases pour des maladies comme le cancer et les maladies neurodégénératives.

Outils diagnostiques : Utilisé dans les dosages diagnostiques pour détecter l'activité des protéases dans diverses maladies.

Industrie

Biotechnologie : Utilisé dans la production de protéines recombinantes en garantissant l'élimination de l'activité des protéases indésirables.

Produits pharmaceutiques : Utilisé dans le contrôle qualité pour garantir l'activité des inhibiteurs des protéases.

Mécanisme d'action

This compound agit comme un substrat pour les protéases. La protéase clive la liaison peptidique entre la leucine et la p-nitroaniline, libérant la p-nitroaniline. Cette réaction peut être surveillée en mesurant l'augmentation de l'absorbance à 405 nm. Les cibles moléculaires sont les sites actifs des protéases, et la voie implique l'hydrolyse de la liaison peptidique.

Applications De Recherche Scientifique

Chemistry

Enzyme Kinetics: Used to study the kinetics of protease enzymes by measuring the rate of p-nitroaniline release.

Inhibitor Screening: Helps in screening potential protease inhibitors by observing changes in reaction rates.

Biology

Proteasome Activity Assays: Essential for studying the proteasome’s role in protein degradation.

Cell Biology: Used in assays to measure protease activity within cells.

Medicine

Drug Development: Assists in the development of protease inhibitors for diseases like cancer and neurodegenerative disorders.

Diagnostic Tools: Used in diagnostic assays to detect protease activity in various diseases.

Industry

Biotechnology: Employed in the production of recombinant proteins by ensuring the removal of unwanted protease activity.

Pharmaceuticals: Used in quality control to ensure the activity of protease inhibitors.

Mécanisme D'action

Z-Gly-Gly-Leu-pNA acts as a substrate for proteases. The protease cleaves the peptide bond between leucine and p-nitroaniline, releasing p-nitroaniline. This reaction can be monitored by measuring the increase in absorbance at 405 nm. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond.

Comparaison Avec Des Composés Similaires

Composés similaires

Suc-Leu-Leu-Val-Tyr-AMC : Un autre substrat utilisé pour mesurer l'activité du protéasome.

Boc-Leu-Arg-Arg-AMC : Utilisé pour détecter l'activité de type trypsine.

Unicité

Z-Gly-Gly-Leu-pNA est unique en raison de sa spécificité pour les protéases de type chymotrypsine et de sa nature chromogène, ce qui permet une mesure facile et précise de l'activité des protéases.

Conclusion

This compound est un composé polyvalent et précieux dans la recherche scientifique, en particulier dans l'étude de l'activité des protéases. Ses propriétés et applications uniques en font un outil essentiel dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.

Propriétés

Formule moléculaire |

C24H29N5O7 |

|---|---|

Poids moléculaire |

499.5 g/mol |

Nom IUPAC |

benzyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31) |

Clé InChI |

IHRYETONKBXGOF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride](/img/structure/B12063271.png)

![N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt](/img/structure/B12063273.png)

![(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12063300.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)